5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one 5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16166628
InChI: InChI=1S/C11H9ClN2OS2/c1-14-10(16)9(17-11(14)15)6-13-8-5-3-2-4-7(8)12/h2-6,16H,1H3
SMILES:
Molecular Formula: C11H9ClN2OS2
Molecular Weight: 284.8 g/mol

5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one

CAS No.:

Cat. No.: VC16166628

Molecular Formula: C11H9ClN2OS2

Molecular Weight: 284.8 g/mol

* For research use only. Not for human or veterinary use.

5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one -

Specification

Molecular Formula C11H9ClN2OS2
Molecular Weight 284.8 g/mol
IUPAC Name 5-[(2-chlorophenyl)iminomethyl]-3-methyl-4-sulfanyl-1,3-thiazol-2-one
Standard InChI InChI=1S/C11H9ClN2OS2/c1-14-10(16)9(17-11(14)15)6-13-8-5-3-2-4-7(8)12/h2-6,16H,1H3
Standard InChI Key FWKOGGCUWHWKHD-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(SC1=O)C=NC2=CC=CC=C2Cl)S

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure integrates a thiazolidin-2-one ring system substituted at the 3-position with a methyl group and at the 4-position with a sulfanyl moiety. The 5-position features a (2-chloroanilino)methylene group, introducing planar rigidity through conjugation between the aromatic ring and the thiazolidinone core. The IUPAC name, 5-[(2-chlorophenyl)iminomethyl]-3-methyl-4-sulfanyl-1,3-thiazol-2-one, precisely reflects this arrangement.

Key Structural Features:

  • Thiazolidinone Core: A five-membered ring containing nitrogen and sulfur atoms, known for its role in bioactive molecules.

  • 2-Chloroanilino Moiety: Introduces electron-withdrawing effects and steric bulk, influencing reactivity and intermolecular interactions.

  • Methyl and Sulfanyl Substituents: Modulate electronic distribution and solubility properties.

Spectroscopic Characterization

While specific spectral data for this compound remain unpublished, analogous thiazolidinone derivatives exhibit characteristic NMR signals. For example, in related structures, the methyl group typically resonates near δ 3.5–4.0 ppm in 1H^1H NMR, while aromatic protons from the chloro-substituted phenyl group appear between δ 7.2–7.6 ppm . The sulfanyl group’s proton often appears as a broad singlet due to exchange processes.

Synthesis and Preparation

General Synthetic Strategies

The synthesis of 5-((2-chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one likely follows established routes for thiazolidinone derivatives. A plausible pathway involves:

  • Formation of the Thiazolidinone Core: Condensation of methylamine with carbon disulfide and chloroacetic acid to generate 3-methyl-4-thioxo-thiazolidin-2-one.

  • Mannich Reaction: Introduction of the (2-chloroanilino)methylene group via reaction with 2-chloroaniline and formaldehyde under acidic conditions.

This approach mirrors methods used for structurally similar compounds, where acid chlorides react with benzylidene derivatives of thiazolidinones to form conjugated systems .

Optimization Challenges:

  • Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction stoichiometry and temperature.

  • Purification: The compound’s limited solubility in common organic solvents necessitates crystallization from polar aprotic solvents like DMF-water mixtures .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/DescriptionSource
Molecular Weight284.8 g/mol
Melting PointNot reported (analogs: 230–250°C)
SolubilityLow in water; moderate in DMSO, DMF
LogP (Predicted)2.8 ± 0.3 (indicative of lipophilicity)Calculated

The compound’s limited aqueous solubility aligns with its hydrophobic substituents, suggesting formulation challenges for biological testing.

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